6-Methylisatin

説明

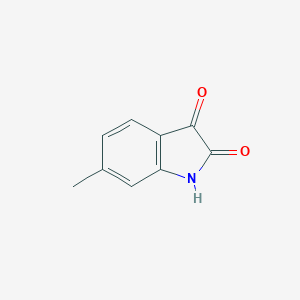

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJUMJDSHGVFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920897 | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-44-5 | |

| Record name | Indole-2,3-dione, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 6 Methylisatin

The synthesis of 6-Methylisatin, like other substituted isatins, can be achieved through several established methods. These routes typically start from an appropriately substituted aniline. The Sandmeyer isatin (B1672199) synthesis is a classical and widely applicable method.

For this compound, the synthesis would begin with 4-methylaniline (p-toluidine). The general steps of the Sandmeyer methodology are:

Formation of an α‐isonitrosoacetanilide: This intermediate is formed by the condensation reaction between 4-methylaniline and chloral (B1216628) hydrate (B1144303) in the presence of hydroxylamine (B1172632) hydrochloride. wikipedia.org

Cyclization: The resulting N-(4-methylphenyl)-2-(hydroxyimino)acetamide is then cyclized using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. The acid catalyzes the intramolecular electrophilic substitution reaction, leading to the formation of the five-membered lactam ring and yielding this compound. google.com

Other synthetic strategies for isatin derivatives include the Stolle, Gassman, and Martinet procedures, which offer alternative pathways that may be advantageous depending on the desired substitution pattern and available starting materials. nih.gov

Chemical Transformations and Derivatization Strategies of 6 Methylisatin

Fundamental Reaction Mechanisms

The reactivity of the 6-methylisatin core is governed by its distinct functional groups. The molecule possesses both electrophilic and nucleophilic characteristics, making it a valuable synthon. wikipedia.orgdergipark.org.tr The C-3 carbonyl group is highly electrophilic and serves as the primary site for nucleophilic additions. wikipedia.org The nitrogen atom of the lactam is part of an amide functional group, and the N-H proton is acidic, allowing for easy deprotonation to form the isatin (B1672199) anion, which can then act as a nucleophile. nih.govmdpi.com

N-Functionalization and Substitution Reactions

The acidic proton on the nitrogen atom of the this compound ring is readily substituted, providing a straightforward method for introducing a variety of functional groups. N-alkylation and N-acylation are common transformations that not only modify the molecule's properties but also prevent unwanted side reactions at the nitrogen position during subsequent synthetic steps. nih.gov

N-alkylation is typically achieved by first generating the isatin anion with a suitable base, followed by reaction with an alkylating agent. nih.govmdpi.com Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium or calcium hydrides. mdpi.com The reaction is often performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). mdpi.comacs.org This methodology allows for the introduction of simple alkyl chains, benzyl (B1604629) groups, and functionalized alkyl groups. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for these N-alkylation reactions. nih.gov

Table 1: Examples of N-Functionalization Reactions of Isatin This table is based on general isatin chemistry, which is applicable to this compound.

| Reagent | Base/Solvent | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., Ethyl Bromide) | K₂CO₃ / DMF | N-Alkylisatin | nih.govmdpi.com |

| Benzyl Halide (e.g., Benzyl Bromide) | Cs₂CO₃ / DMF | N-Benzylisatin | nih.gov |

| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | N-Acylisatin | mdpi.com |

| Sulfonyl Chloride (e.g., Tosyl Chloride) | Pyridine | N-Sulfonylisatin | mdpi.com |

Electrophilic Aromatic Substitution on the Indole Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The outcome of these reactions is directed by the combined electronic effects of the electron-donating methyl group at C-6 and the deactivating acyl and lactam moieties. The methyl group is an activating ortho-, para-director, while the fused dicarbonyl system is a deactivating meta-director. Consequently, electrophiles are predominantly directed to the C-5 and C-7 positions, which are ortho and para to the activating methyl group and ortho to the nitrogen atom.

Bromination is a representative electrophilic substitution reaction. The use of brominating agents like N-bromosuccinimide (NBS) can introduce bromine atoms onto the aromatic ring. researchgate.net For instance, the synthesis of 6-Bromo-1-methylisatin involves the bromination of the N-methylated isatin core, highlighting that such halogenations are feasible and create useful intermediates for further modification. cymitquimica.com

Condensation Reactions at the C-3 Position

The most reactive site for nucleophilic attack on the this compound core is the C-3 keto-carbonyl group. This position readily undergoes condensation reactions with a wide range of primary amines and their derivatives to form C=N double bonds. These reactions are typically catalyzed by a small amount of acid, such as glacial acetic acid, and proceed via the elimination of a water molecule. nih.govscirp.org

Common transformations include:

Schiff Bases: Reaction with primary aromatic or aliphatic amines yields the corresponding 3-iminoindolin-2-ones, commonly known as Schiff bases. nih.govbiomedres.us These compounds are valuable intermediates in organic synthesis and have been explored for various applications. nih.govnih.gov

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) affords isatin hydrazones. sigmaaldrich.comorgchemres.orgnih.gov These derivatives are stable and serve as important scaffolds for building more complex molecules. researchgate.net

Thiosemicarbazones: Reaction with thiosemicarbazide (B42300) or its N-substituted derivatives produces isatin-3-thiosemicarbazones. nih.govmdpi.com This class of compounds has been extensively studied due to its diverse chemical properties. nih.govrsc.orgresearchgate.net

Table 2: C-3 Condensation Products of this compound

| Reactant | Product Class | Typical Conditions | Reference |

|---|---|---|---|

| p-Phenylenediamine | Schiff Base (Imesatin) | Ethanol, Reflux | nih.gov |

| Hydrazine Hydrate (B1144303) | Hydrazone | Ethanol, Acid catalyst | orgchemres.org |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol, Glacial Acetic Acid, Heat | nih.govmdpi.com |

| N-Methylthiosemicarbazide | N-Substituted Thiosemicarbazone | Methanol, Reflux | mdpi.com |

Annulation Reactions for Novel Heterocyclic Ring Systems

This compound is a valuable precursor for constructing novel and complex heterocyclic frameworks through annulation and ring-expansion reactions. nih.gov These transformations often involve an initial reaction at the C-3 carbonyl, followed by subsequent cyclization or rearrangement steps.

One notable strategy involves the reaction of isatins with compounds containing active methylene (B1212753) groups and amino groups, leading to fused ring systems. For example, isatins can react with 6-aminouracil (B15529) and isoxazoles in a one-pot, acid-catalyzed process. rsc.orgresearchgate.net These reactions can proceed through a cleavage of the isatin C-N bond, followed by a ring expansion and cyclization to yield quinoline-based scaffolds. rsc.orgresearchgate.net The specific reaction pathway and final product can depend on the nature of the substituent on the isatin nitrogen. rsc.orgresearchgate.net Such multicomponent reactions are highly efficient for generating molecular diversity from the isatin core. researchgate.net Other reported ring expansion reactions of the isatin core have led to the formation of dibenzo[b,d]azepin-6-ones and other seven-membered heterocyclic systems. wikipedia.orgmdpi.com

Biological Activities and Pharmacological Potential of 6 Methylisatin Derivatives

Antineoplastic and Cytotoxic Activities

Derivatives of isatin (B1672199), including 6-methylisatin, have demonstrated significant potential as anticancer agents. nih.gov Their efficacy stems from their ability to interfere with key cellular processes that are fundamental to cancer cell proliferation and survival. Sunitinib and Nintedanib are examples of isatin-containing drugs used in cancer therapy. nih.gov

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Cancer cells often develop resistance to apoptosis, a key factor in tumor progression and resistance to chemotherapy. nih.gov Certain isatin derivatives have been shown to overcome this resistance. nih.gov

Studies on various isatin derivatives have elucidated their pro-apoptotic mechanisms. For instance, some derivatives trigger apoptosis by modulating the expression of key regulatory genes. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and the upregulation of pro-apoptotic proteins such as BAX and the transforming growth factor (TGF) gene. researchgate.netnih.govsemanticscholar.org The activation of effector enzymes like caspase-3 and caspase-9 is another critical step in the apoptotic cascade initiated by these compounds. nih.gov

In addition to inducing apoptosis, many isatin derivatives can halt the uncontrolled proliferation of cancer cells by causing cell cycle arrest. nih.gov By inhibiting proteins essential for cell cycle progression, these compounds can stop cancer cells at specific checkpoints, commonly the G2/M phase, preventing them from dividing and multiplying. nih.govnih.gov

Modulation of Oncogenic Pathways and Protein Targets (e.g., Cyclin-Dependent Kinases, Tyrosine Kinases, Topoisomerase II)

The anticancer activity of this compound derivatives is rooted in their ability to interact with and inhibit specific molecular targets that are crucial for tumor growth and survival.

Cyclin-Dependent Kinases (CDKs): CDKs are a family of enzymes that regulate the cell cycle, and their overexpression is a hallmark of many cancers. nih.gov Derivatives of 5-methylisatin have been specifically designed and identified as potent inhibitors of CDK2. nih.gov By binding to the active site of CDK2, these compounds block its enzymatic activity, leading to cell cycle arrest and apoptosis. nih.gov The structural similarities between different CDKs suggest that these derivatives might have a broad-spectrum inhibitory effect on multiple kinases. nih.govnih.gov

Tyrosine Kinases (TKs): Tyrosine kinases are critical components of signaling pathways that control cell growth, proliferation, and differentiation. Aberrant TK activity is a common driver of cancer. Isatin derivatives have been shown to inhibit several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase-3 (FLT-3). mdpi.com For example, methylisoindigo, an isatin isomer derivative, and its 6-bromo counterpart selectively inhibit Stat3-associated tyrosine kinases, which are often persistently activated in cancer cells. nih.gov

Topoisomerases: These enzymes are essential for managing the topological state of DNA during replication and transcription. Isatin-thiohydantoin derivatives have been identified as inhibitors of topoisomerase I, an important target for cancer chemotherapy. nih.gov

In Vitro Efficacy Across Cancer Cell Lines (e.g., HepG2, HCT-116, A549, MCF-7, HeLa, HuH-7)

The cytotoxic potential of this compound derivatives has been validated across a wide range of human cancer cell lines in laboratory settings. These studies provide crucial data on the potency and selectivity of these compounds.

Notably, a 1H-1,2,3-triazole linked Ferrocenyl-methoxy-methyl-Isatin conjugate, with a methyl group at the C-5 position, demonstrated promising activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 14.62 μM. researchgate.net Isatin-pyrrole derivatives have also shown moderate to high activity against the HepG2 human liver cancer cell line, with one compound registering an IC₅₀ of 0.47 μM. its.ac.id The table below summarizes the in vitro activity of various isatin derivatives, including those with methyl substitutions, against several cancer cell lines.

| Derivative Class | Cell Line | Activity/Potency | Reference |

| 5-Methylisatin-Ferrocenyl Conjugate | MCF-7 (Breast) | IC₅₀: 14.62 μM | researchgate.net |

| 5-Methylisatin-Ferrocenyl Conjugate | MDA-MB-231 (Breast) | IC₅₀: 79.63 μM | researchgate.net |

| Isatin-Pyrrole Derivatives | HepG2 (Liver) | IC₅₀: 0.47 μM (most active compound) | its.ac.id |

| Isatin-based bis-aryl/alkenyl | MCF-7 (Breast) | Nanomolar potency | dntb.gov.ua |

| Isatin-based bis-aryl/alkenyl | HeLa (Cervical) | Evaluated | dntb.gov.ua |

| Isatin-based bis-aryl/alkenyl | MDA-MB-231 (Breast) | Evaluated | dntb.gov.ua |

| Isatin-triazole-coumarin hybrids | Various | IC₅₀ in the low µM range | nih.gov |

| 6-Bromo-meisoindigo | HeLa (Cervical) | Cell cycle arrest | nih.gov |

| 6-Bromo-meisoindigo | Jopaca-1 (Pancreatic) | Stat3 inhibition, Apoptosis in CD133+ cells | nih.gov |

| Isatin Derivatives | HCT-116 (Colon) | Cytotoxic activity demonstrated | nih.gov |

| Isatin-oxime-hydroxamic acid | A549 (Lung) | IC₅₀ <10 µM | nih.gov |

Antimicrobial Efficacy

The isatin scaffold is a promising platform for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.govresearchgate.net Derivatives of this compound have been explored for both antibacterial and antifungal properties. researchgate.netnih.gov

Antibacterial Spectrum and Modes of Action (e.g., Membrane Disruption, Interference with Metabolic Pathways)

This compound derivatives have demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Research has focused on elucidating their mechanisms of action to enable rational drug design.

Spectrum of Activity: Studies have shown that various isatin derivatives are effective against bacteria such as Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.netnih.govekb.eg For instance, N-aliphatic chain-5-methyl-isatin analogues have been synthesized and tested for their antibacterial effects. nih.gov

Modes of Action: A key mode of action identified for isatin derivatives is the inhibition of essential bacterial enzymes.

Peptidoglycan Glycosyltransferase (PGT) Inhibition: A series of isatin derivatives were systematically designed to inhibit PGT, an enzyme crucial for the synthesis of the bacterial cell wall. Some of these compounds achieved excellent inhibition of the enzyme from E. coli and showed potent antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 3 μg/mL against S. aureus and MRSA. nih.gov

DNA Gyrase Inhibition: Molecular docking studies have suggested that some isatin Mannich bases can bind to the active site of bacterial DNA gyrase. researchgate.net This enzyme is vital for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Membrane Disruption: While not extensively studied for isatin derivatives specifically, membrane permeabilization is a known mechanism for many antimicrobial compounds. mdpi.commdpi.com This involves disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. This remains a potential mechanism for certain lipophilic isatin derivatives.

The following table presents the antibacterial activity of selected isatin derivatives.

| Derivative/Compound | Bacterial Strain | Activity (MIC or Zone of Inhibition) | Reference |

| Isatin Derivative (4c) | P. aeruginosa, S. typhi | Significant activity | researchgate.net |

| 5-Substituted Isatin Derivative (Compound 2) | S. aureus, MRSA | MIC = 3 μg/mL | nih.gov |

| 5-Substituted Isatin Derivative (Compound 9) | S. aureus, MRSA | MIC = 3 μg/mL | nih.gov |

| 5-Substituted Isatin Derivative (Compound 1) | E. coli | MIC = 12 μg/mL | nih.gov |

| Benzylimino Isatin Mannich base (IM4) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Zone of inhibition: 11-19 mm | researchgate.net |

Antifungal Properties and Targets

In addition to their antibacterial effects, isatin derivatives, including this compound analogues, have been recognized for their antifungal potential. researchgate.netekb.egwright.edu

Antifungal Spectrum: These compounds have been tested against a variety of fungal species, including human pathogens like Candida albicans and Aspergillus flavus, as well as plant pathogenic fungi. researchgate.netresearchgate.net One study showed that certain isatin derivatives exhibited significant inhibitory activity (up to 90%) against fungi such as Microsporum canis and Aspergillus flavus. researchgate.net Hybrid molecules, such as those combining isatin with triazole, coumarin, or furan moieties, have also shown notable antifungal properties. nih.govnih.gov

Antifungal Targets: The precise antifungal mechanisms of most isatin derivatives are still under investigation. However, based on known antifungal drug targets, their action could potentially involve:

Cell Wall Synthesis Inhibition: The fungal cell wall, composed of polymers like chitin and glucans, is an attractive target as it is absent in human cells. researchgate.net

Cell Membrane Disruption: Similar to bacteria, the fungal cell membrane is a critical barrier. Many existing antifungal drugs, like the azoles, target the ergosterol biosynthesis pathway, which is essential for fungal membrane integrity. researchgate.netnih.gov

Inhibition of DNA and Protein Synthesis: Targeting enzymes like topoisomerases or key factors in protein synthesis pathways can also lead to fungal cell death. researchgate.net

Further research is needed to pinpoint the specific molecular targets of this compound derivatives within fungal cells, which would pave the way for the development of new and more effective antifungal therapies.

Antiviral Activity (e.g., Anti-HIV, SARS-CoV-2)

The isatin scaffold is a well-established core for the development of antiviral agents. nih.govnih.gov One of the earliest synthetic antiviral drugs, Methisazone (N-methylisatin-β-thiosemicarbazone), demonstrated efficacy against poxviruses. nih.govnih.gov This has spurred further investigation into isatin derivatives for activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses like SARS-CoV.

Research into isatin-based compounds has shown varied efficacy against HIV. For instance, isatinyl thiosemicarbazone derivatives have shown promising activity against the replication of HIV-1 cells. nih.gov Specifically, compounds with methoxy groups demonstrated better anti-HIV activity than their hydroxy-substituted counterparts. nih.gov In another study, N-Mannich bases of isatin Schiff bases were tested against HIV-1 and HIV-2, where morpholinomethyl substitution at the N1 position of the isatin ring was found to be superior to other substitutions; however, methyl-substituted compounds were noted to be less active in this particular series. nih.gov Thiosemicarbazone derivatives of isatin have been reported to inhibit HIV production by targeting the synthesis of viral structural proteins. nih.gov

In the context of coronaviruses, derivatives of the parent isatin scaffold have been evaluated for their ability to inhibit viral replication. Studies on isatin derivatives against SARS-CoV showed that some compounds could offer protection against the virus in cell cultures. nih.gov For example, a 5-fluoro-substituted isatin derivative demonstrated notable protection against the replication of SARS-CoV in Vero cells. nih.govresearchgate.net The development of isatin-based molecules has also targeted the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme critical for viral replication. nih.govresearchgate.net This indicates the potential of the isatin scaffold as a foundational structure for designing novel inhibitors against emerging viral threats.

Enzyme Inhibitory Profiles

The ability of this compound derivatives to interact with and inhibit various enzymes is a cornerstone of their pharmacological potential. These interactions are pivotal to their therapeutic effects, spanning from neuroprotective to anti-inflammatory activities.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease and depression. acs.orgwikipedia.org Isatin itself is an endogenous, reversible inhibitor of both MAO isoforms, with a preference for MAO-B. acs.orgnih.gov

Studies have shown that substitution at the C5 and C6 positions of the isatin ring can significantly enhance MAO-B inhibition potency and selectivity. nih.govresearchgate.net While many C5-substituted isatins are potent MAO-B inhibitors, C6-substituted analogues also demonstrate significant and often selective inhibition. nih.gov For example, (E)-6-styrylisatin analogues exhibit high selectivity for MAO-B. nih.gov The substitution at the C6 position is thought to allow for valuable interactions with the entrance cavity of the enzyme, contributing to more effective inhibition compared to the unsubstituted isatin. acs.org Specifically, a derivative like 6-benzyloxyisatin has been shown to be a potent MAO-B inhibitor. researchgate.net This highlights the potential of this compound derivatives as selective MAO-B inhibitors, which may be beneficial for designing therapies for neurodegenerative diseases. acs.orgmedchemexpress.com

Table 1: MAO Inhibition by Isatin Derivatives

| Compound | Target | IC₅₀ (µM) | Citation |

|---|---|---|---|

| 6,7-Dimethylisatin | MAO-A | 20.3 | medchemexpress.com |

| 6,7-Dimethylisatin | MAO-B | 6.74 | medchemexpress.com |

| 5-Benzyloxyisatin | MAO-A | 4.62 | researchgate.net |

| 5-Benzyloxyisatin | MAO-B | 0.103 | researchgate.net |

| 6-Benzyloxyisatin | MAO-A | 72.4 | researchgate.net |

| 6-Benzyloxyisatin | MAO-B | 0.138 | researchgate.net |

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several isatin derivatives have been identified as potent inhibitors of these enzymes. nih.gov A study on isatin-thiazole derivatives revealed that a compound featuring a this compound core (compound 6p ) displayed the highest inhibitory activity against α-glucosidase, with an IC₅₀ value of 5.36 ± 0.13 μM, which is significantly more potent than the standard drug acarbose (IC₅₀ = 817.38 ± 6.27 μM). mdpi.com Molecular docking studies suggest that these compounds interact with the enzyme's binding pocket through a combination of hydrogen bonds and hydrophobic interactions. mdpi.com Other isatin-hydrazide conjugates have also demonstrated potent dual inhibition of both α-amylase and α-glucosidase, often showing activity several times greater than acarbose. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with bacteria like Helicobacter pylori. nih.gov The inhibition of urease is a target for treating gastric ulcers and other related conditions. nih.gov While specific studies on this compound derivatives as urease inhibitors are limited, the broader class of isatin derivatives and related heterocyclic compounds have been investigated for this activity. nih.gov For example, Schiff bases of isatin and their metal complexes have shown urease inhibitory potential. nih.gov Given the diverse enzyme inhibitory profiles of isatins, the this compound scaffold presents a candidate for future exploration in the development of novel urease inhibitors.

Table 2: α-Glucosidase Inhibition by Isatin Derivatives

| Compound | IC₅₀ (µM) vs. α-Glucosidase | Standard (Acarbose) IC₅₀ (µM) | Citation |

|---|---|---|---|

| Isatin-Thiazole Derivative (6p , 6-methyl substituted) | 5.36 ± 0.13 | 817.38 ± 6.27 | mdpi.com |

| Isatin-Thiazole Derivative (6i , 6-H) | 7.51 ± 0.17 | 817.38 ± 6.27 | mdpi.com |

| Isatin-Hydrazide Conjugate (1d ) | 13.2 | 34.5 | nih.gov |

| Isatin-Hydrazide Conjugate (1f ) | 14.5 | 34.5 | nih.gov |

Viral proteases are essential enzymes that process viral polyproteins into functional units, making them attractive targets for antiviral drug development. sigmaaldrich.com The main protease (Mpro or 3CLpro) of SARS-CoV-2 is crucial for its replication cycle. nih.gov Research has focused on isatin derivatives as potential inhibitors of this key enzyme. nih.govresearchgate.net N-substituted isatin derivatives have been designed and synthesized to act as potent inhibitors of the SARS-CoV-2 main protease. nih.gov In one study, several of these derivatives showed greater than 50% inhibition of the enzyme at a concentration of 50 µM. nih.gov Molecular modeling has shown that these compounds can fit well into the binding pocket of the SARS-CoV protease, with hydrophobic and electronic factors being key determinants of binding affinity. nih.gov

Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer and inflammation. nih.gov Isatin derivatives have emerged as a promising class of kinase inhibitors. nih.govnih.gov

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a strategy for cancer therapy. nih.gov Isatin-based compounds are known to interact with the active site of CDK2. nih.gov Studies on 5-methylisatin derivatives, which are structurally very similar to this compound derivatives, have shown that they can serve as a platform for developing new CDK2 inhibitors. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and mediates the production of prostaglandins. nih.gov The anti-inflammatory activity of many isatin derivatives is attributed to their ability to inhibit COX-2. nih.gov

The Phosphoinositide 3-kinase (PI3K) signaling pathway is vital for cell growth and survival and is often hyperactivated in cancers. researchgate.net While research specifically targeting this compound derivatives as PI3K inhibitors is not extensive, hybrid molecules incorporating the isatin scaffold have shown promise. For instance, s-triazine-isatin hybrids have been investigated as potential PI3K/mTOR dual inhibitors, suggesting that the isatin core can be a valuable component in the design of such agents. researchgate.net Tricyclic isatin oximes have also demonstrated high binding affinity for a range of kinases, including PIM1 and DYRK1A, which are involved in inflammatory and neurodegenerative processes. nih.govmdpi.com

Table 3: Kinase Inhibition by Isatin Derivatives

| Compound Class/Derivative | Target Kinase(s) | Observed Activity | Citation |

|---|---|---|---|

| 5-Methylisatin Derivatives | CDK2 | Potential as inhibitors based on modeling | nih.gov |

| Tricyclic Isatin Oximes | DYRK1A, PIM1, Haspin, etc. | High binding affinity (nM to sub-µM range) | nih.govmdpi.com |

| s-Triazine-Isatin Hybrids | PI3K/mTOR | Potential as dual inhibitors | researchgate.net |

Anti-inflammatory Response Modulation

Derivatives of isatin are widely reported to possess anti-inflammatory properties. nih.govresearchgate.net This activity is often linked to their ability to inhibit key inflammatory mediators and enzymes. The mechanism of anti-inflammatory action can involve the inhibition of kinases involved in inflammatory signaling pathways and the suppression of pro-inflammatory cytokine production. nih.govmdpi.com

For example, tricyclic isatin oxime derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) transcriptional activity in monocytic cells. nih.govmdpi.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-1α, IL-1β, and tumor necrosis factor (TNF). nih.govmdpi.com The potent anti-inflammatory effects of these compounds are correlated with their ability to inhibit multiple kinases, demonstrating a multi-targeted approach to modulating the inflammatory response. nih.govmdpi.com This suggests that this compound derivatives could be valuable leads for the development of novel anti-inflammatory agents, potentially with neuroprotective applications. nih.gov

Antioxidant Activity and Reactive Species Scavenging

The isatin scaffold, particularly when substituted, is a recognized source of compounds with significant antioxidant properties. nih.govekb.eg The capacity of these derivatives to neutralize harmful reactive oxygen species (ROS) is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and diabetes. researchgate.netnih.gov The antioxidant activity is often attributed to the ability of these molecules to donate hydrogen atoms or electrons to stabilize free radicals. nih.gov

Research into isatin derivatives has shown that their antioxidant and radical scavenging capabilities can be finely tuned by the nature and position of substituents on the isatin ring and at the N1 position. Modifications such as the introduction of phenolic hydroxyl groups or other electron-donating groups can enhance this activity. nih.govbohrium.com For instance, studies on N-substituted isatin derivatives revealed that N-alkyl isatins possess free radical scavenging properties, with N-ethyl isatin showing a potent protective effect (69.7%) on PC12 cells against hydrogen peroxide (H₂O₂)-induced apoptosis. nih.gov Structure-activity relationship analyses indicated that the bioactivity of N-alkyl isatins decreases as the alkyl chain length increases. nih.gov

Similarly, the synthesis of quinoline-4-carboxylic acid derivatives from isatin resulted in compounds with improved antioxidant activity compared to the parent isatin molecule. ui.ac.id For example, at a concentration of 5 mg/L, while isatin showed no activity, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited inhibition percentages of approximately 30.25% and 40.43%, respectively, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. ui.ac.id This enhancement is attributed to the greater ability of the derivatives to stabilize the resulting radicals through resonance. ui.ac.id

Hybrids of isatin with other known antioxidant molecules, such as gallic acid, have also been developed. These isatin-gallate hybrids demonstrated strong antioxidant activity in DPPH free radical scavenging assays, highlighting the potential of molecular hybridization in designing potent antioxidants. pensoft.net

Table 1: Antioxidant Activity of Selected Isatin Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| N-ethyl isatin | H₂O₂-induced PC12 cell apoptosis | 69.7% protective effect | nih.gov |

| 2-methylquinoline-4-carboxylic acid | DPPH Scavenging (at 5 mg/L) | ~30.25% inhibition | ui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Scavenging (at 5 mg/L) | ~40.43% inhibition | ui.ac.id |

| 3,3-Bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one | Briggs-Rauscher (BR) & TEAC | Good chemical antioxidant activity | bohrium.com |

| 6-Hydroxygenistein (6-OHG) | DPPH Scavenging (at 4 mmol/L) | 86.94% removal rate | nih.gov |

| Compound 7 (a 6-OHG derivative) | DPPH Scavenging (at 4 mmol/L) | 81.16% removal rate | nih.gov |

Neurological and Central Nervous System (CNS) Modulatory Effects (e.g., Anticonvulsant, Anxiolytic, Neuroprotective)

Isatin and its derivatives are well-documented for their wide range of effects on the central nervous system (CNS). nih.gov The endogenous presence of isatin in brain tissues suggests a physiological role in CNS functions. nih.gov Synthetic derivatives have been extensively explored for anticonvulsant, sedative, and neuroprotective activities. nih.govnih.gov

Anticonvulsant Activity: A significant body of research has focused on the anticonvulsant properties of isatin derivatives, with many compounds showing promise in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govsrce.hr The 5-methyl substituent on the isatin ring has been found to yield more active anticonvulsant compounds due to increased lipophilicity. sciepub.com For example, in a study of isatin Schiff bases, a derivative with a methyl group on the isatin ring and a chlorine substitution on the associated phenyl ring showed notable activity in the MES model. sciepub.com Another study synthesized a series of N-methyl and N-acetyl isatin derivatives, finding that N-methyl-5-bromo-3-(p-chlorophenylimino) isatin exhibited better anticonvulsant activity in both MES and scPTZ screens than standard drugs like phenytoin and carbamazepine. srce.hr Generally, derivatives active in the MES test are considered effective against grand mal seizures, while those active in the scPTZ test are effective against petit mal seizures. srce.hr

Anxiolytic and Sedative Effects: Isatin itself is known to possess both anxiogenic and sedative properties. nih.govnih.gov Certain derivatives have been developed that exhibit significant sedative-hypnotic activity. In one series, all tested N-acetyl/methyl isatin derivatives, with one exception, were found to potentiate narcosis, indicating a sedative effect. researchgate.net This suggests that the isatin core can be modulated to produce compounds with specific CNS depressant effects.

Neuroprotective Effects: Neuroprotection involves strategies to prevent neuronal injury and degeneration, a critical need for treating neurodegenerative diseases. nih.gov Isatin derivatives have emerged as potential neuroprotective agents. nih.govnih.gov A series of N-substituted isatins demonstrated a cytoprotective effect against H₂O₂-induced apoptosis in PC12 cells, a common in vitro model for studying neuroprotection. nih.gov Furthermore, newly synthesized isatin-based hydrazone derivatives have shown the ability to inhibit monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders like Parkinson's disease. nih.gov Selected compounds from this series, such as IS6, IS7, and IS13, were also found to be non-cytotoxic to human neuroblastoma SH-SY5Y cells and showed high permeability in a parallel artificial membrane permeability assay (PAMPA), indicating they can likely cross the blood-brain barrier. nih.gov

Table 2: Neurological and CNS Activity of Selected this compound and Related Derivatives

| Compound/Derivative Type | Model/Assay | Finding | Reference |

|---|---|---|---|

| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | MES & scPTZ screens | Exhibited potent anticonvulsant activity | srce.hr |

| Isatin derivative 'Ie' (5-methylisatin with 4-chlorophenyl side chain) | MES model | Showed significant anticonvulsant activity | sciepub.com |

| Isatin derivative 'If' (5-methylisatin with OH/OCH₃ on phenyl ring) | PTZ model | Showed activity against PTZ-induced convulsions | sciepub.com |

| N-Acetyl/Methyl Isatin Derivatives (general) | Pentobarbital-induced narcosis | Potentiated narcosis, showing sedative-hypnotic activity | researchgate.net |

| N-ethyl isatin | H₂O₂-induced apoptosis in PC12 cells | Provided a 69.7% protective effect | nih.gov |

| Isatin-hydrazone derivative (IS7) | MAO-B Inhibition | Potent inhibition with IC₅₀ value of 0.082 µM | nih.gov |

| Isatin-hydrazone derivative (IS13) | MAO-B Inhibition | Potent inhibition with IC₅₀ value of 0.104 µM | nih.gov |

Antidiabetic Potential

The management of diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, is a major global health challenge. researchgate.net A key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to delay glucose absorption and manage postprandial blood glucose levels. nih.govnih.gov Isatin derivatives have been investigated as a source of novel inhibitors for these enzymes.

Several studies have demonstrated the potential of isatin-based compounds as antidiabetic agents. In one study, a series of isatin thiazole derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.govsemanticscholar.org Out of 27 derivatives, five compounds showed good inhibitory activity against both enzymes, with IC₅₀ values in the micromolar range, and were found to be non-cytotoxic. nih.gov For example, compound 4 in the series had an IC₅₀ of 22.22 ± 0.02 µM against α-amylase and 27.76 ± 0.17 µM against α-glucosidase. nih.gov

Another approach involved the synthesis of rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] from isatin. nih.gov These complex molecules were evaluated for their α-amylase inhibitory activity and showed excellent results, with IC₅₀ values ranging from 1.49 ± 0.10 to 3.06 ± 0.17 µM, comparable to the standard drug acarbose (IC₅₀ = 1.56 µM). nih.gov The most potent of these compounds also demonstrated hypoglycemic activity in diabetic rats, underscoring their potential for development into new antidiabetic drugs. nih.gov These findings highlight that the isatin scaffold is a versatile platform for creating structurally diverse molecules with significant antidiabetic potential through the inhibition of key digestive enzymes.

Advanced Characterization and Structural Elucidation of 6 Methylisatin and Its Derivatives

Computational Spectroscopy and Quantum Chemical CalculationsComputational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the structural and electronic properties of 6-Methylisatin and its derivatives.nih.govcumhuriyet.edu.trThese calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results to confirm structural assignments.ruc.dkwisc.edu

DFT calculations are used to optimize the molecular geometry, providing information on bond lengths, bond angles, and dihedral angles. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and electronic transitions within the molecule. mdpi.com TD-DFT calculations are employed to predict UV-Visible absorption and emission spectra, which can shed light on the photophysical processes of these compounds. nih.gov For complex derivatives, computational studies can also help in analyzing non-covalent interactions that stabilize the molecular structure and crystal packing. mdpi.com

| Computational Method | Application | Insights Gained |

| DFT (e.g., B3LYP) | Geometry Optimization | Prediction of bond lengths, bond angles, stable conformers. mdpi.com |

| Vibrational Frequency Analysis | Correlation with experimental IR spectra. wisc.edu | |

| NMR Chemical Shift Calculation | Aids in the assignment of experimental ¹H and ¹³C NMR spectra. ruc.dk | |

| TD-DFT | Electronic Spectra Prediction | Calculation of UV-Visible absorption maxima (λmax) and understanding electronic transitions. nih.gov |

| Hirshfeld Surface Analysis | Intermolecular Interaction Analysis | Visualization and quantification of non-covalent interactions in crystal structures. mdpi.com |

Q & A

Q. How can researchers distinguish this compound from its structural isomers (e.g., 4-Methylisatin) during characterization?

- Methodological Answer : Employ hyphenated analytical techniques such as GC-MS or HPLC coupled with UV-Vis spectroscopy. For example, GC-MS chromatograms (as shown in Figure 4 of ) can resolve retention time differences between 4- and this compound isomers. Cross-validate results with H NMR, focusing on substituent-induced chemical shift variations in the aromatic region .

Q. What are common pitfalls in assessing the purity of this compound, and how can they be mitigated?

- Methodological Answer : Contaminants from incomplete reactions or side products (e.g., chlorinated byproducts) are common. Use TLC or HPLC to monitor reaction progress. Quantify purity via melting point analysis, elemental analysis, or mass spectrometry. For trace impurities, employ preparative chromatography and report detection limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological or catalytic activities of this compound across studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent effects, concentration ranges). Perform meta-analyses to compare data under standardized conditions (e.g., pH, temperature). Replicate conflicting experiments with controlled variables and validate findings using orthogonal assays (e.g., enzymatic vs. cellular activity tests) .

Q. What advanced separation techniques optimize the isolation of this compound from complex mixtures?

- Methodological Answer : High-Speed Counter-Current Chromatography (HSCCC) is effective for isolating polar derivatives like this compound. Optimize solvent systems (e.g., n-hexane/ethyl acetate/methanol/water ratios) to enhance partition coefficients. Validate separation efficiency via mass spectrometry and compare with literature retention indices .

Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) and predict nucleophilic/electrophilic sites. Validate models against experimental kinetic data and adjust parameters (e.g., solvent dielectric constant) to improve accuracy. Cross-reference with crystallographic data to confirm spatial orientations .

Q. What experimental designs are recommended to study the pH-dependent tautomerism of this compound?

- Methodological Answer : Design pH titration experiments monitored by C NMR or UV-Vis spectroscopy to track tautomeric equilibria. Use buffer systems with ionic strength controls to minimize artifacts. Compare results with computational simulations (e.g., pKa predictions via COSMO-RS) and report uncertainties in measurement techniques .

Methodological Considerations

- Data Integrity : Ensure raw datasets (e.g., spectral files, chromatograms) are archived in accessible repositories. Use tools like Open Science Framework (OSF) for transparency .

- Statistical Rigor : Apply sensitivity analyses to evaluate parameter impacts (e.g., reaction temperature on yield) and report confidence intervals for biological assays .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。